N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOWCACGSONDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol under basic conditions.
Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide undergoes several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathway Interference: It can interfere with metabolic or signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Structural Features of the Target Compound:
- Benzamide core : 3-methoxy substitution on the aromatic ring.
- Thioethyl linker : Connects the benzamide to the imidazole ring.
- Heterocyclic moiety : 5-(4-fluorophenyl)-1H-imidazole.
Comparative Analysis with Evidence-Based Analogues:
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- ¹H-NMR :
- Aromatic protons in the target’s 4-fluorophenyl and 3-methoxybenzamide groups would resonate at δ 7.0–8.5 ppm, similar to compounds in and .
Biological Activity
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and an aldehyde.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group.
- Thioether Formation : The imidazole derivative reacts with a thiol to form the thioether linkage.
- Benzamide Formation : The final product is synthesized by coupling the thioether-imidazole intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Biological Mechanisms
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
- Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 2-hydroxy-substituted derivative | 1.2 | MCF-7 |
| Cyano-substituted derivative | 1.2–5.3 | Various |
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation into its use as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of compounds related to this compound:
- Anti-HBV Activity : A study on related benzamide derivatives demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV). These compounds increased intracellular levels of APOBEC3G, which inhibits HBV replication .
- Antiproliferative Studies : Research on imidazole derivatives revealed significant antiproliferative activity against various cancer cell lines, indicating that modifications in the structure can enhance biological efficacy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamide | Lacks fluorophenyl group | Different activity profile |
| N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide | Chlorine instead of fluorine | Variations in reactivity |
The presence of the fluorophenyl group enhances lipophilicity and potentially increases biological activity compared to other derivatives.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the imidazole-thiol core. Key steps include:
Thiolation: Reacting 5-(4-fluorophenyl)-1H-imidazole-2-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours .
Amide Coupling: Introducing the 3-methoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at room temperature for 24 hours .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Optimization Tips:
- Microwave-assisted synthesis can reduce reaction times by 30–50% while improving yields .
- Solvent choice (e.g., DMF vs. acetonitrile) impacts nucleophilic substitution efficiency .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
Standard characterization techniques include:
Note: Discrepancies in melting points or spectral data may indicate impurities; repeat recrystallization or use preparative HPLC .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
Prioritize assays based on structural analogs (e.g., imidazole-thioethers with known antimicrobial/anticancer activity):
- Antimicrobial: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition: Fluorometric assays targeting COX-1/2 or PFOR enzymes, comparing to positive controls (e.g., celecoxib, nitazoxanide) .
Key Parameters:
- Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Include a stability assessment (e.g., HPLC monitoring over 24h in PBS) .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or microbial strains. Standardize protocols using CLSI guidelines .
- Compound Stability: Degradation under assay conditions (e.g., pH-dependent hydrolysis of the thioether bond). Validate stability via LC-MS .
- Off-Target Effects: Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .
Case Example:
If one study reports potent COX-2 inhibition but another shows no effect, re-test using recombinant COX-2 enzyme and compare to structural analogs (e.g., trifluoromethoxy derivatives) to identify critical substituents .
Advanced: What mechanistic strategies identify the compound’s biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Prioritize poses with low RMSD (<2.0 Å) and strong hydrogen bonding (e.g., imidazole N–H⋯Tyr355) .
Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to purified targets (e.g., PFOR enzyme) .
Transcriptomics: RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
Validation:
- Compare to known inhibitors (e.g., paclitaxel for microtubule disruption) in functional assays .
Advanced: How can computational modeling optimize derivatives for enhanced activity?
Methodological Answer:
QSAR Modeling: Train models on a library of 50+ analogs to correlate substituents (e.g., –OCH₃ vs. –CF₃) with bioactivity .
ADMET Prediction: SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity (CYP3A4 inhibition score <0.5) .
Free Energy Perturbation (FEP): Simulate substitutions (e.g., 4-fluorophenyl → 4-Cl) to predict ΔΔG of binding .
Example:
Replacing the 3-methoxy group with a trifluoromethyl (–CF₃) improved COX-2 inhibition by 40% in silico, validated by synthesis .
Advanced: What analytical methods address challenges in reaction mechanism elucidation?
Methodological Answer:
- Kinetic Studies: Monitor thiolate intermediate formation via UV-Vis at 290 nm during nucleophilic substitution .
- Isotope Labeling: Use ³⁴S-labeled thiol to track sulfur incorporation via MALDI-TOF .
- DFT Calculations: Gaussian 16 to map energy barriers for amide bond rotation or ring puckering .
Key Insight:
The thioether linkage’s rotational barrier (∼8 kcal/mol) may influence conformational stability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
